BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to W(CO)s and Mo(CO)s as
Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexacarbonyltungsten
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Introduction

Tungsten hexacarbonyl, W(CO)s, and molybdenum hexacarbonyl, Mo(CO)s, are pivotal Group
6 metal carbonyls widely employed as catalyst precursors in academic and industrial research.
As volatile, relatively air-stable, and colorless solids, they serve as convenient sources of zero-
valent tungsten and molybdenum.[1][2][3] Both compounds share an octahedral geometry, with
the central metal atom coordinated to six carbon monoxide (CO) ligands.[1][3] Their utility in
catalysis stems from the ability to controllably release CO ligands through thermal or
photochemical activation, generating coordinatively unsaturated and highly reactive metal
species that can initiate a wide array of chemical transformations.[4][5] This guide provides an
objective comparison of their performance, supported by experimental data, to assist
researchers in selecting the appropriate precursor for their specific application.

Physical and Chemical Properties

While structurally analogous, W(CO)es and Mo(CO)s exhibit key differences in their physical
properties and reactivity, which influence their handling and catalytic behavior. W(CO)e
generally forms compounds that are kinetically more robust than their molybdenum
counterparts.[2][3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b083919?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Molybdenum_hexacarbonyl
https://ereztech.com/tungsten-hexacarbonyl-cas-14040-11-0/
https://en.wikipedia.org/wiki/Tungsten_hexacarbonyl
https://en.wikipedia.org/wiki/Molybdenum_hexacarbonyl
https://en.wikipedia.org/wiki/Tungsten_hexacarbonyl
https://www.researchgate.net/profile/Chandra-Mohan-12/publication/323847784_ROLE_OF_WCO_6_IN_ORGANIC_REACTIONS/links/5abb66e50f7e9bad209bfe2e/ROLE-OF-WCO-6-IN-ORGANIC-REACTIONS.pdf
https://www.researchgate.net/publication/323847784_ROLE_OF_WCO_6_IN_ORGANIC_REACTIONS
https://ereztech.com/tungsten-hexacarbonyl-cas-14040-11-0/
https://en.wikipedia.org/wiki/Tungsten_hexacarbonyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

W(CO)s (Tungsten Mo(CO)e (Molybdenum
Property

Hexacarbonyl) Hexacarbonyl)
Molecular Formula CeOsW CeHeMoO

Molecular Weight 351.90 g/mol [3] 264.01 g/mol [1]
Colorless to white crystalline )
Appearance ] White, translucent crystals[1]
solid[2][3]
] ] 150 °C (decomposes without
Melting Point ~170 °C (decomposes)|[3] ]
melting)[1][6]
Boiling Point Sublimes 156 °C[1]
) ) Slightly soluble in THF,
. Sparingly soluble in non-polar ) o
Solubility ) diglyme, acetonitrile; insoluble
organic solvents.[2][3] )
in water.[1]
Stability Relatively air-stable solid.[2][3]  Air-stable solid.[1]

Catalyst Activation and General Reaction Pathway

The catalytic activity of both W(CO)s and Mo(CO)s is predicated on the dissociation of one or

more CO ligands. This activation step generates a highly reactive, coordinatively unsaturated

metal-carbonyl intermediate, M(CO)x (where x < 6), which can then coordinate with substrates

and enter the catalytic cycle. This process can be initiated either thermally or photochemically.
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Caption: General workflow for the activation of M(CO)e precursors.

Comparative Performance in Catalytic Reactions

The choice between W(CO)s and Mo(CO)s is highly dependent on the target reaction, as their
subtle electronic and steric differences lead to varied catalytic efficiencies and selectivities.

Alkyne Metathesis and Polymerization

Both precursors are used to generate catalysts for alkyne metathesis.[7][8]
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» Mo(CO)s: "Instant” catalysts for alkyne metathesis can be formed from Mo(CO)s and various
phenols.[7] For instance, activation with 4-chlorophenol or 2-fluorophenol has been shown to
increase yields in ring-closing alkyne metathesis (RCAM) and other metathesis reactions.[7]

» W(CO)s: This precursor is notably effective in the photoassisted polymerization of terminal
alkynes.[9][10] UV irradiation of W(CO)s in the presence of an alkyne initiates the reaction,
which is a key step in certain crosslinking processes.[9]

Hydrosilylation of Alkynes

In the anti-Markovnikov hydrosilylation of terminal alkynes, direct comparison reveals a
significant performance difference. In a study involving the hydrosilylation of phenylacetylene
with PhSiHs, Mo(CO)e proved to be a more effective precursor.[11]
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Deoxygenation and Desulfurization Reactions
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* Mo(CO)s: High-valent molybdenum complexes, which can be derived from Mo(CO)s, are
active in the catalytic deoxygenation of nitroarenes using pinacol as a reductant.[12]

* W(CO)s: Tungsten hexacarbonyl has been utilized for the desulfurization of organosulfur

compounds.[2][3]

Carbonylation and Related Reactions

Both precursors can serve as a source of CO, but they have been applied in different contexts.
* Mo(CO)e: It serves as both a catalyst and a condensed source of CO in the

alkoxycarbonylation of aryl halides, providing a convenient alternative to using gaseous

carbon monoxide.[13]

* W(CO)s: Theoretical studies on the water-gas shift reaction (WGSR) suggest that W(CO)e is
a more promising candidate for an improved catalyst compared to its molybdenum and

chromium analogues.[14]

Comparative applications of W(CO)s and Mo(CO)s
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Caption: Application comparison of W(CO)e and Mo(CO)s precursors.

Experimental Protocols
Representative Protocol: Mo(CO)es-Catalyzed
Hydrosilylation of an Alkyne

This protocol is adapted from a reported procedure for the (E)-selective anti-Markovnikov
hydrosilylation of terminal alkynes.[11]
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Materials:

Molybdenum hexacarbonyl, Mo(CO)e (Precursor)

1,4-Bis(diphenylphosphino)butane, dppb (Ligand)

Potassium tert-butoxide, t-BuOK (Additive)

Terminal alkyne (e.g., phenylacetylene) (Substrate 1)

Silane (e.g., phenylsilane) (Substrate 2)

Anhydrous tetrahydrofuran (THF) (Solvent)

Inert gas (Nitrogen or Argon)

Procedure:

To a flame-dried Schlenk tube under an inert atmosphere, add Mo(CO)s (1.3 mg, 0.005
mmol, 1 mol%), dppb (2.6 mg, 0.006 mmol, 1.2 mol%), and t-BuOK (2.8 mg, 0.025 mmol, 5
mol%).

Add 2 mL of anhydrous THF to the tube. Stir the mixture at room temperature for 10 minutes
to allow for pre-catalyst formation.

Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.

Add the silane (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.

Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or GC-MS.

Upon completion, quench the reaction by opening the flask to air.

Concentrate the mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to isolate the (E)-vinylsilane
product.
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Caption: Experimental workflow for Mo(CO)se-catalyzed hydrosilylation.
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Conclusion

Both W(CO)e and Mo(CO)e are invaluable precursors for generating catalytically active
species, yet they are not always interchangeable.

* Mo(CO)s is often more reactive and finds broader use in diverse organic transformations
such as alkoxycarbonylations, Pauson-Khand reactions, and, as demonstrated, highly
efficient alkyne hydrosilylations.[1][7][11][13] Its lower decomposition temperature may
contribute to easier activation under thermal conditions.[6]

* W(CO)s tends to form more kinetically stable or robust intermediates.[3] It is a preferred
precursor in applications like alkene metathesis and, particularly, in photoactivated
processes such as alkyne polymerization where controlled initiation is crucial.[5][9][10]

Ultimately, the selection between W(CO)s and Mo(CO)e should be guided by the specific
demands of the catalytic reaction, including the required activation method (thermal vs.
photochemical), the desired reactivity profile, and the stability of the catalytic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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